molecular formula C23H22F3N5O B11333366 N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B11333366
M. Wt: 441.4 g/mol
InChI Key: ABQLEEKLUPFTMB-UHFFFAOYSA-N
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Description

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps. One common approach is the reaction of 2-methyl-6-(pyrrolidin-1-yl)pyrimidine with 4-nitroaniline, followed by reduction of the nitro group to an amine. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to modulate various biological pathways, making it a promising candidate for the treatment of various diseases .

Industry

In industry, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the creation of materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrimidine ring and pyrrolidine group allow it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with pyrrolidine substitutions, such as:

Uniqueness

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group and the benzamide moiety. These functional groups confer specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C23H22F3N5O

Molecular Weight

441.4 g/mol

IUPAC Name

N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C23H22F3N5O/c1-15-27-20(14-21(28-15)31-11-2-3-12-31)29-18-7-9-19(10-8-18)30-22(32)16-5-4-6-17(13-16)23(24,25)26/h4-10,13-14H,2-3,11-12H2,1H3,(H,30,32)(H,27,28,29)

InChI Key

ABQLEEKLUPFTMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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